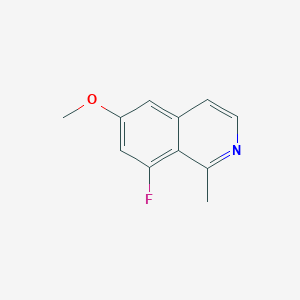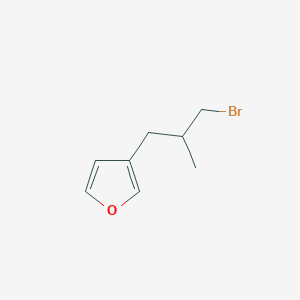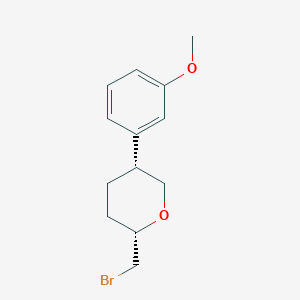
(2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane is a chiral compound with a specific three-dimensional arrangement of atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane typically involves the bromination of a precursor molecule. One common method is the bromination of (2S,5R)-2-methyl-5-(3-methoxyphenyl)oxane using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxirane or other oxidized derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products
Nucleophilic Substitution: Formation of azide, thiol, or ether derivatives.
Oxidation: Formation of oxirane or other oxidized products.
Reduction: Formation of the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
(2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its chiral nature.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,5R)-2-(Chloromethyl)-5-(3-methoxyphenyl)oxane
- (2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane
Uniqueness
(2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane is unique due to its specific bromomethyl group, which provides distinct reactivity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and selectivity in various chemical reactions.
Propiedades
Fórmula molecular |
C13H17BrO2 |
|---|---|
Peso molecular |
285.18 g/mol |
Nombre IUPAC |
(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane |
InChI |
InChI=1S/C13H17BrO2/c1-15-12-4-2-3-10(7-12)11-5-6-13(8-14)16-9-11/h2-4,7,11,13H,5-6,8-9H2,1H3/t11-,13-/m0/s1 |
Clave InChI |
GAOGCIRYYDYIOD-AAEUAGOBSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)[C@H]2CC[C@H](OC2)CBr |
SMILES canónico |
COC1=CC=CC(=C1)C2CCC(OC2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



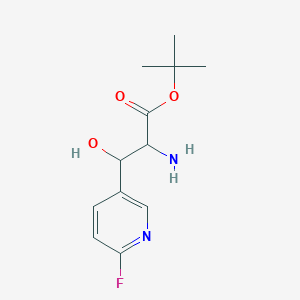


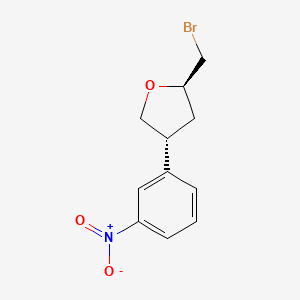
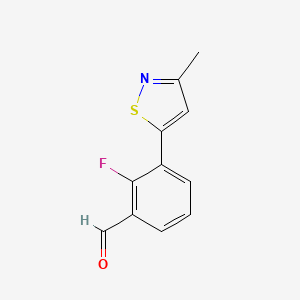
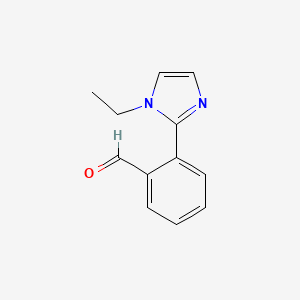
![2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13200371.png)
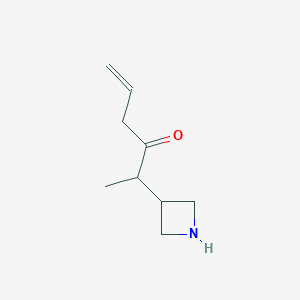
![4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13200380.png)


